1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 648420-75-1
VCID: VC16889148
InChI: InChI=1S/C9H5ClF3NO/c10-8-2-1-6(4-14-5-15)3-7(8)9(11,12)13/h1-3H,4H2
SMILES:
Molecular Formula: C9H5ClF3NO
Molecular Weight: 235.59 g/mol

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene

CAS No.: 648420-75-1

Cat. No.: VC16889148

Molecular Formula: C9H5ClF3NO

Molecular Weight: 235.59 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene - 648420-75-1

Specification

CAS No. 648420-75-1
Molecular Formula C9H5ClF3NO
Molecular Weight 235.59 g/mol
IUPAC Name 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H5ClF3NO/c10-8-2-1-6(4-14-5-15)3-7(8)9(11,12)13/h1-3H,4H2
Standard InChI Key WMMRHJLJRFYXGX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CN=C=O)C(F)(F)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The benzene core of 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene is substituted at the 1-, 2-, and 4-positions with chlorine, trifluoromethyl, and isocyanatomethyl groups, respectively. The isocyanate group (-NCO) confers high reactivity, enabling participation in nucleophilic addition and cyclization reactions. X-ray crystallographic studies of related compounds reveal bond lengths such as C(1)–O(1) = 1.422 Å and C(5)–N(1) = 1.431 Å, which stabilize the molecule’s planar geometry .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1714 cm⁻¹ (C=O stretch) and 2226 cm⁻¹ (C≡N stretch) confirm the presence of isocyanate and nitrile derivatives .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 8.38 ppm (d, J = 2.4 Hz) and δ 7.69 ppm (d, J = 8.3 Hz) correspond to aromatic protons adjacent to electron-withdrawing groups .

Synthesis and Optimization

From 4-Chloro-2-(trifluoromethyl)aniline

A common method involves treating 4-chloro-2-(trifluoromethyl)aniline with phosgene or triphosgene in dichloromethane under inert conditions. This reaction converts the amine group to an isocyanate, yielding the target compound with >90% purity.

Halogenation of Precursors

An alternative route employs 3-chloro-4-(trifluoromethyl)aniline (CAS 445-13-6) subjected to iodination using potassium iodide and sodium nitrite in acetonitrile/water at 10°C. This method produces 2-chloro-4-iodo-1-(trifluoromethyl)benzene, a precursor for further functionalization .

Cyclization with Hydrazine Hydrate

In a three-step synthesis, 2,6-difluorobenzonitrile undergoes amination with morpholine, followed by cyclization with hydrazine hydrate to form 4-morpholino-1H-indazol-3-amine, which reacts with the isocyanate derivative to yield antitumor agents .

Reaction Conditions and Yields

StepReagents/ConditionsYield
IodinationKΙ, NaNO₂, CH₃CN/H₂O, 10°C517 mg (crude)
CyclizationHydrazine hydrate, NMP, 70°C97%
Isocyanate FormationPhosgene, CH₂Cl₂, 0°C85–90%

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atom at the 1-position undergoes substitution with amines, alkoxides, or thiols. For example, reaction with morpholine derivatives forms aryl-urea compounds with antitumor activity .

Isocyanate Reactivity

The -NCO group participates in carboxamide formation. In a notable application, coupling with 4-morpholino-1H-indazol-3-amine yields 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a potent inhibitor of A549 (lung) and BGC-823 (gastric) cancer cell lines (IC₅₀ = 4.2–5.8 μM) .

Pharmaceutical Relevance

  • Antitumor Agents: Diary urea derivatives incorporating this compound exhibit kinase inhibitory activity, analogous to FDA-approved drugs like sorafenib and pazopanib .

  • Antiviral Research: Structural analogs are explored for activity against RNA viruses, though specific data remain proprietary .

Shipping TypeFee (USD, 500g)
Excepted Quantity0.00
Limited Quantity15–60
International (Class 6.1)150+

Research Findings and Biological Activity

Antiproliferative Effects

In vitro assays demonstrate that derivatives of 1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene inhibit cancer cell proliferation:

Cell LineInhibition (%)IC₅₀ (μM)
A549 (lung)78.34.2
BGC-823 (gastric)82.15.8
MCF-7 (breast)65.49.1

Crystal Structure Insights

X-ray diffraction of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide reveals a planar indazole core with dihedral angles of 8.2° between the benzene and morpholine rings, optimizing π-π stacking interactions in biological targets .

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